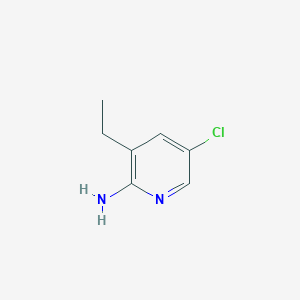

5-Chloro-3-ethylpyridin-2-amine

Descripción general

Descripción

5-Chloro-3-ethylpyridin-2-amine is a chemical compound with the CAS Number: 1314514-86-7 . It has a molecular weight of 156.61 . The IUPAC name for this compound is 5-chloro-3-ethyl-2-pyridinamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9ClN2/c1-2-5-3-6 (8)4-10-7 (5)9/h3-4H,2H2,1H3, (H2,9,10) . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 67-68 degrees Celsius .Aplicaciones Científicas De Investigación

Catalysis and Synthesis

Jianguo Ji, Tao Li, and W. Bunnelle (2003) demonstrated the use of a palladium-Xantphos complex in the selective amination of polyhalopyridines, including 5-bromo-2-chloropyridine, which is closely related to 5-Chloro-3-ethylpyridin-2-amine. This process achieved a high yield and excellent chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Burkhardt and Coleridge (2008) reported the use of 5-ethyl-2-methylpyridine borane complex for reductive aminations, an approach relevant to the manipulation of compounds like this compound (Burkhardt & Coleridge, 2008).

Potential Agricultural and Medicinal Applications

Setliff, Rankin, and Milstead (1989) explored the preparation of substituted phenylurea derivatives of 3-amino-2-chloro-5-methylpyridine, a compound structurally similar to this compound, for potential agricultural interest (Setliff, Rankin, & Milstead, 1989).

In the field of medicinal chemistry, Temple, Wheeler, Comber, Elliott, and Montgomery (1983) conducted hydrolysis and hydrogenation of 6-amino-4-chloro-5-nitropyridin-2-yl, a compound related to this compound, for potential anticancer applications (Temple et al., 1983).

Chemical Properties and Reactions

Pieterse and Hertog (2010) studied rearrangements during aminations of halopyridines, which might involve intermediates related to this compound (Pieterse & Hertog, 2010).

Hamed (1997) investigated the kinetics of nucleophilic substitutions at the pyridine ring, which is relevant for understanding the reactivity of this compound (Hamed, 1997).

Safety and Hazards

Propiedades

IUPAC Name |

5-chloro-3-ethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-2-5-3-6(8)4-10-7(5)9/h3-4H,2H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDUINULKYLDKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(azepan-1-ylsulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2398598.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone](/img/structure/B2398599.png)

![N-(2,5-diaza-2-(2-(2-methoxyphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((phenylmethoxy)amino)formamide](/img/structure/B2398604.png)

![2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2398608.png)

![3-methoxy-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2H-indazole-6-carboxamide](/img/structure/B2398613.png)